

Application Note: Quantification of Tranexamic Acid in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: *Fibrostat*

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Introduction

Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine that functions as an antifibrinolytic agent. It is widely used in clinical practice to reduce or prevent hemorrhage in various surgical and medical conditions by inhibiting the activation of plasminogen to plasmin, a key enzyme in fibrinolysis. Accurate quantification of tranexamic acid in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies in the development of new formulations.[1][2] This application note provides a detailed protocol for the quantification of tranexamic acid in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle of the Method

This method utilizes protein precipitation for sample clean-up, followed by chromatographic separation using High-Performance Liquid Chromatography (HPLC) and detection by a tandem mass spectrometer (MS/MS).[3] An internal standard (IS) is used to ensure accuracy and precision.[2] The concentration of tranexamic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

The following tables summarize the quantitative performance of various validated LC-MS/MS methods for tranexamic acid quantification in human plasma, providing a comparative overview for researchers.

Table 1: Linearity of Tranexamic Acid Quantification in Human Plasma

Linearity Range (ng/mL)	Correlation Coefficient (r^2)	Reference
1.0 - 1000.0 µg/mL (1,000 - 1,000,000 ng/mL)	Not Specified	[4] [5]
100.00 - 15,000.00 ng/mL	Not Specified	
75 - 15,000 ng/mL	> 0.99	[2]
30 - 600 ng/mL	> 0.997	[6]
150.00 - 15,004.00 ng/mL	Not Specified	[7]
1.0 - 200.0 µg/mL (1,000 - 200,000 ng/mL)	Not Specified	[8]
0.1 - 100 µg/mL (100 - 100,000 ng/mL)	0.9999	

Table 2: Precision and Accuracy of Tranexamic Acid Quantification in Human Plasma

Method	Concentration Range	Precision (%CV)	Accuracy (%)	Reference
Fabresse et al., 2017	1.0 - 1000.0 µg/mL	1.2 - 3.0	88.4 - 96.6	[4] [5]
Delavenne et al.	0.8 - 200 mg/L	< 11.5	Better than 9.6	[9]
ThaiScience	0.1 - 100 µg/mL	Intra-day: < 1.8, Inter-day: < 2.1	92.5 - 99.3	
A. V. Aleshina et al., 2021	100.00–15,000.00 ng/mL	Not Specified	Not Specified	

Table 3: Recovery of Tranexamic Acid from Human Plasma

Method	Recovery (%)	Reference
J Young Pharm, 2023	76.01 (TXA), 78.61 (TXA-D2)	[7]
Lamy et al.	90.9 - 100.7	[10]
ThaiScience	92.5 - 99.3	

Experimental Protocols

This section outlines a detailed protocol for the quantification of tranexamic acid in human plasma based on established LC-MS/MS methods.

Materials and Reagents

- Tranexamic Acid (Reference Standard)
- Tranexamic Acid-D2 (Internal Standard) or other suitable internal standard like 4-aminocyclohexanecarboxylic acid or methyldopa.[2][10]
- Acetonitrile (LC-MS Grade)[3]
- Methanol (LC-MS Grade)[3]
- Formic Acid (LC-MS Grade)[2]
- Ammonium Formate (LC-MS Grade)[2]
- Ultrapure Water
- Human Plasma (with anticoagulant, e.g., EDTA)

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve tranexamic acid and the internal standard in methanol to prepare individual stock solutions.

- Working Standard Solutions: Serially dilute the tranexamic acid stock solution with a mixture of water and methanol (e.g., 50:50 v/v) to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.[10]
- Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration (e.g., 2500 ng/mL).[7]

Sample Preparation (Protein Precipitation)

- Thaw frozen plasma samples at room temperature.
- To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution and vortex briefly.[7]
- Add 400 µL of acetonitrile (or acetonitrile with 0.5% v/v formic acid) to precipitate proteins.[3][6]
- Vortex the mixture for 30 seconds.
- Centrifuge at a high speed (e.g., 13,500 rpm) for 15 minutes to pellet the precipitated proteins.[3]
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) System:

- Column: A C18 column (e.g., Zorbax Eclipse C18, 150 x 4.6 mm, 5 µm) or a HILIC column can be used.[2]
- Mobile Phase A: 8 mM Ammonium formate buffer with 0.1% formic acid in water.[2]
- Mobile Phase B: Acetonitrile.[2]
- Flow Rate: 0.8 mL/min.[2]
- Injection Volume: 5 µL.[7]

- Column Temperature: 40 °C.[7]
- Gradient: A suitable gradient can be optimized, or an isocratic elution can be used (e.g., 38:62 v/v of mobile phases A and B).[2]

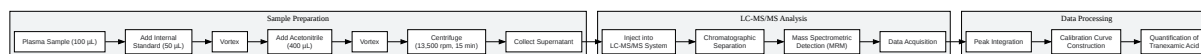
Tandem Mass Spectrometry (MS/MS) System:

- Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
- Multiple Reaction Monitoring (MRM) Transitions:
 - Tranexamic Acid: m/z 158.1 → 95.1
 - Tranexamic Acid-D2 (IS): Monitor the appropriate transition for the deuterated internal standard.
 - cis-4-aminocyclohexanecarboxylic acid (IS): m/z 144.0 → 81.1
- Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Calibration Curve and Quality Control

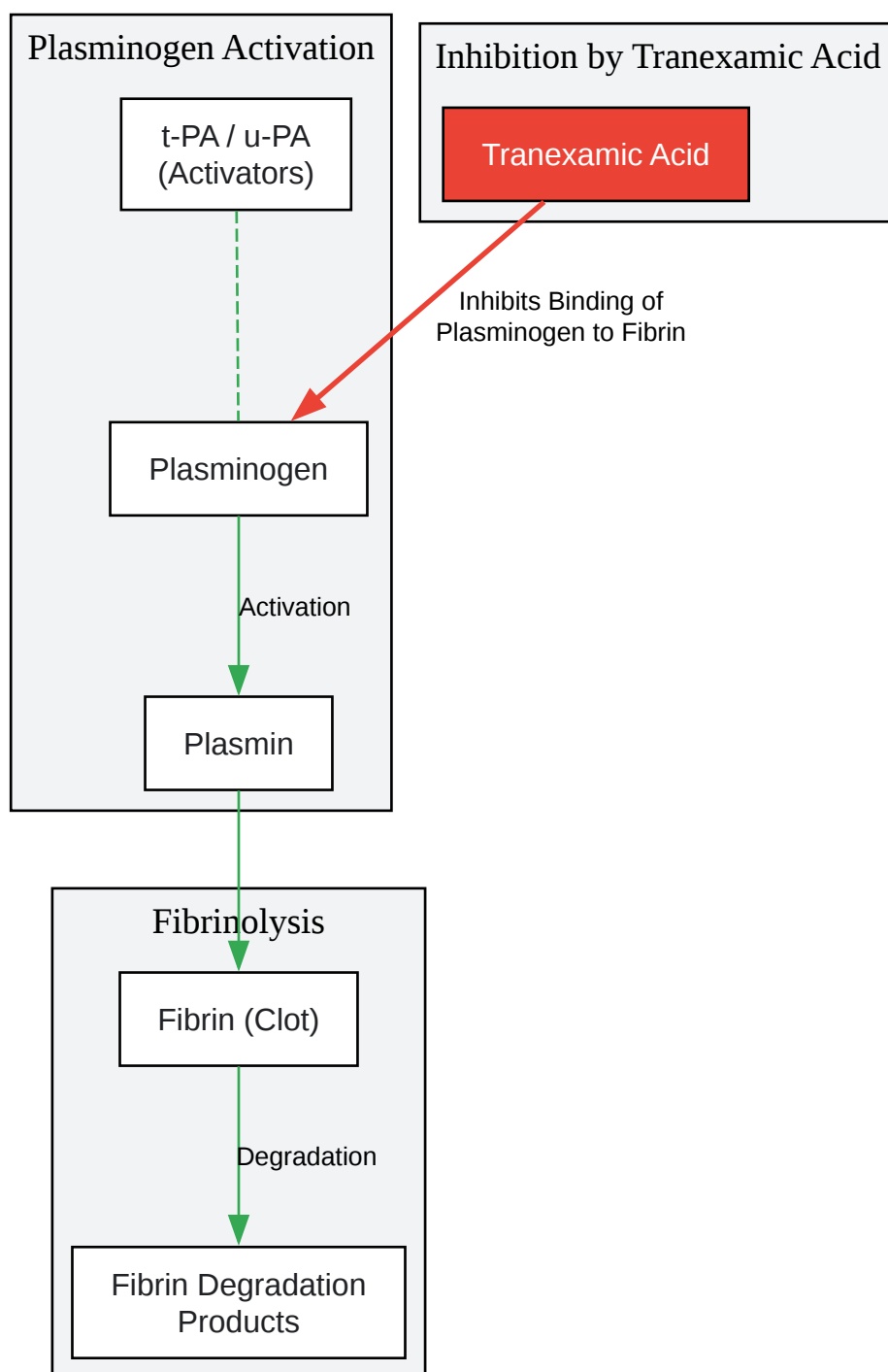
- Prepare a calibration curve by spiking blank plasma with known concentrations of tranexamic acid.
- Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in blank plasma to assess the accuracy and precision of the assay.
- Process the calibration standards and QC samples along with the unknown samples.
- Construct the calibration curve by plotting the peak area ratio of tranexamic acid to the internal standard against the nominal concentration. Use a linear regression model with a weighting factor (e.g., $1/x^2$).[2]

Mandatory Visualizations



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Caption: Experimental workflow for the quantification of tranexamic acid in plasma.



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Caption: Simplified signaling pathway of fibrinolysis and the inhibitory action of tranexamic acid.

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